6-(4-methoxyphenyl)-2-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methoxyphenyl)-2-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 6-(4-methoxyphenyl)-2-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the methoxyphenyl and oxadiazole groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
6-(4-methoxyphenyl)-2-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-(4-methoxyphenyl)-2-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
6-(4-methoxyphenyl)-2-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol can be compared with other similar compounds, such as:
6-(4-methoxyphenyl)-2-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-amine: This compound features an amine group instead of a hydroxyl group, which may alter its chemical reactivity and biological activity.
6-(4-methoxyphenyl)-2-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-thiol: The presence of a thiol group can significantly impact the compound’s redox properties and interactions with biomolecules.
6-(4-methoxyphenyl)-2-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyrimidin-4-carboxylic acid: The carboxylic acid group introduces different chemical and biological properties, such as increased acidity and potential for forming salts.
These comparisons highlight the uniqueness of this compound and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-27-15-8-6-13(7-9-15)17-11-18(26)23-21(22-17)30-12-19-24-20(25-29-19)14-4-3-5-16(10-14)28-2/h3-11H,12H2,1-2H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIVNGWUIUXAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.